molecular formula C20H24ClNO9 B383855 3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate CAS No. 956405-66-6

3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate

Cat. No.: B383855
CAS No.: 956405-66-6
M. Wt: 457.9g/mol
InChI Key: OQPHBVQNRYPHAD-LASHMREHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate is a complex organic compound with a molecular formula of C18H22ClNO9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using acetic anhydride to form acetyloxy groups.

    Introduction of Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction using 2-chlorophenol and a suitable leaving group.

    Formation of Acetamido Group: The acetamido group is formed by reacting the intermediate with acetic anhydride and an amine source.

    Final Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyloxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as thiols, amines, and alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the acetamido group can form hydrogen bonds with active site residues, while the chlorophenoxy group can engage in hydrophobic interactions. These interactions can lead to inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

CAS No.

956405-66-6

Molecular Formula

C20H24ClNO9

Molecular Weight

457.9g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H24ClNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-8-6-5-7-14(15)21/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1

InChI Key

OQPHBVQNRYPHAD-LASHMREHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2Cl)COC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2Cl)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2Cl)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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